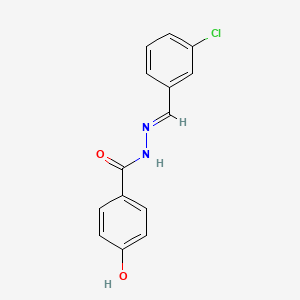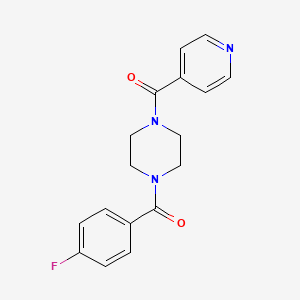
N-(2-ethylphenyl)-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-pyrazinecarboxamide, also known as EPZ-6438, is a small molecule inhibitor that targets the histone methyltransferase EZH2. EZH2 is a key regulator of gene expression and plays a critical role in cancer development and progression. EPZ-6438 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.
科学的研究の応用
Ethylene Biosynthesis Inhibition
N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives, including pyrazinamide, have been found to inhibit ethylene biosynthesis in Arabidopsis thaliana. This discovery could potentially be utilized to decrease postharvest loss by inhibiting the ripening of fruits and senescence of flowers, thereby extending their shelf lives. The inhibition mechanism involves the suppression of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme responsible for the final step of ethylene formation. This finding opens up possibilities for using such derivatives as regulators of plant metabolism, especially in ethylene biosynthesis (Sun et al., 2017).
Supramolecular Assembly in Coordination Compounds
Research into N-(3-halophenyl)-2-pyrazinecarboxamide ligands and their mercury(II) complexes reveals a strong tendency to form halogen bonding synthons between adjacent halophenyl and pyrazine rings. This halogen bonding interaction significantly influences the supramolecular assemblies of these complexes, potentially leading to applications in coordination crystal engineering. Such interactions demonstrate the role of halogen bonding in the structural motif and coordination geometry of resulting compounds (Khavasi & Azhdari Tehrani, 2013).
Spectroscopic Characterization and Reactive Properties
The spectroscopic characterization of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide provides insights into its molecular structure and reactive properties. Molecular electrostatic potential maps and Fukui function calculations reveal the most reactive sites in the molecule, offering valuable information for chemical synthesis and drug design. Such studies contribute to our understanding of molecular reactivity and stability, which is crucial for developing new materials and pharmaceutical compounds (Ranjith et al., 2017).
特性
IUPAC Name |
N-(2-ethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-10-5-3-4-6-11(10)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQPFPYKSRDMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)
![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)
![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)
![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)
![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)


